molecular formula C8H11NO2 B596379 octahydro-1H-cyclopenta[c]pyridine-3,6-dione CAS No. 197250-70-7

octahydro-1H-cyclopenta[c]pyridine-3,6-dione

Cat. No. B596379
M. Wt: 153.181
InChI Key: XXOBSOBETAFJCV-UHFFFAOYSA-N
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Description

Octahydro-1H-cyclopenta[c]pyridine-3,6-dione is a chemical compound with the CAS Number: 197250-70-7 . It has a molecular weight of 153.18 and its IUPAC name is hexahydro-3H-cyclopenta[c]pyridine-3,6(4H)-dione . The compound is typically in solid form .


Synthesis Analysis

The octahydro-1H-cyclopenta[c]pyridine skeleton exists in a broad spectrum of bioactive natural products . A novel diastereoselective synthesis strategy has been reported to produce this skeleton from (Z)-1-iodo-1,6-diene and alkyne via Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . This method achieved excellent diastereoselectivity (>99.5:1) in the presence of IPrAuCl/AgBF4 .


Molecular Structure Analysis

The molecular structure of octahydro-1H-cyclopenta[c]pyridine-3,6-dione is characterized by a cyclopenta[c]pyridine skeleton . This skeleton is found in a wide range of bioactive natural products .


Chemical Reactions Analysis

The synthesis of octahydro-1H-cyclopenta[c]pyridine-3,6-dione involves a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne . This process includes sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization .


Physical And Chemical Properties Analysis

Octahydro-1H-cyclopenta[c]pyridine-3,6-dione is a solid compound . It has a molecular weight of 153.18 .

Scientific Research Applications

Organic Chemistry: Diastereoselective Synthesis

  • Application : The compound is used in the highly diastereoselective synthesis of an octahydro-1H-cyclopenta[c]pyridine skeleton .
  • Method : The synthesis strategy involves a Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . The Heck/Sonogashira sequential coupling was achieved with low palladium catalyst loading without copper .
  • Results : This method could furnish the octahydro-1H-cyclopenta[c]pyridine derivatives with excellent diastereoselectivity (>99.5:1) in the presence of IPrAuCl/AgBF4 .

Pharmacology: Protease Activated Receptor 1 (PAR1) Antagonist

  • Application : Octahydrocyclopenta[c]pyridine analogues have been used as a protease activated receptor 1 (PAR1) antagonist .
  • Method : The analogues were designed and synthesized with octahydrocyclopenta[c]pyridine or octahydrocyclopenta[c]pyran core scaffold by the insertion of a heteroatom at C5 of the octahydroindene ring .
  • Results : The analogues showed improved metabolic stability compared with octahydroindenes without a remarkable decrease in activity . Compounds 22 (IC50 = 110 nM) and 33 (IC50 = 50 nM) from this series showed good activity on PAR1 with moderate metabolic stability .

Neuropharmacology: GABA Analogue

  • Application : The compound has been used as a conformationally restricted GABA analogue .
  • Method : The details of the method of application or experimental procedures are not available in the source .
  • Results : The results or outcomes obtained are not available in the source .

Bioactive Natural Products Synthesis

  • Application : The octahydro-1H-cyclopenta[c]pyridine skeletons exist in a broad spectrum of bioactive natural products .
  • Method : The development of efficient and convenient protocols to construct this skeleton remains a challenging task . A novel diastereoselective synthesis strategy was reported to produce octahydro-1H-cyclopenta[c]pyridine skeleton from (Z)-1-iodo-1,6-diene and alkyne via Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling and 1,5-enyne cyclization .
  • Results : The Heck/Sonogashira sequential coupling was achieved with low palladium catalyst loading without copper to deliver a variety of piperidines bearing 1,5-enyne motifs .

Antiplatelet Target

  • Application : Protease activated receptor 1 (PAR1) has been considered as a promising antiplatelet target to prevent thrombotic cardiovascular events in patients with prior myocardial infarction or peripheral arterial diseases .
  • Method : The details of the method of application or experimental procedures are not available in the source .
  • Results : The results or outcomes obtained are not available in the source .

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

The development of efficient and convenient protocols to construct the octahydro-1H-cyclopenta[c]pyridine skeleton remains a challenging task . Future research may focus on improving the synthesis strategy and exploring the bioactive properties of this compound .

properties

IUPAC Name

2,4,4a,5,7,7a-hexahydro-1H-cyclopenta[c]pyridine-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-7-1-5-3-8(11)9-4-6(5)2-7/h5-6H,1-4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOBSOBETAFJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)NCC2CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

octahydro-1H-cyclopenta[c]pyridine-3,6-dione

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